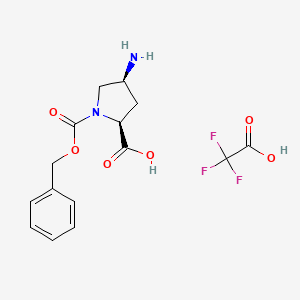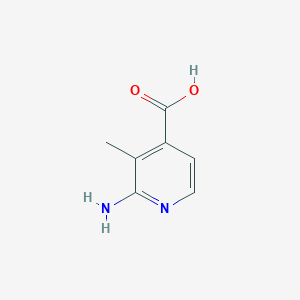
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is an organic compound with the molecular formula C15H7NO2 It is a derivative of anthracene, characterized by the presence of two ketone groups at the 9 and 10 positions and a nitrile group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2-carbonitrile using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can also be employed to achieve selective oxidation with minimal by-products. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the desired product.
化学反应分析
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or completely reduce the compound to anthracene derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Alcohols, anthracene derivatives.
Substitution: Amides, esters, and other functionalized compounds.
科学研究应用
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as bioactive molecules. The nitrile group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.
Industry
In industry, this compound is used in the production of dyes, pigments, and organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile depends on its specific application. In electronic applications, its conjugated system allows for efficient charge transport, making it useful in semiconducting materials. In biological systems, the compound’s activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the nitrile group.
2-Cyanoanthracene: Contains a nitrile group but lacks the ketone groups.
Anthracene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is unique due to the combination of ketone and nitrile functional groups, which impart distinct chemical reactivity and electronic properties. This combination allows for a broader range of chemical modifications and applications compared to similar compounds.
属性
CAS 编号 |
37649-98-2 |
|---|---|
分子式 |
C15H7NO2 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-2-carbonitrile |
InChI |
InChI=1S/C15H7NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H |
InChI 键 |
WOUWMLCELPTUSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)



![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)


